Bibrocathol

描述

属性

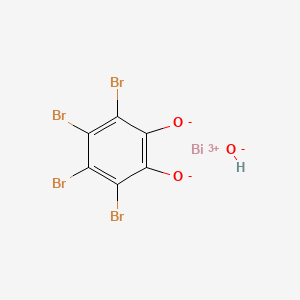

IUPAC Name |

bismuth;3,4,5,6-tetrabromobenzene-1,2-diolate;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAVFIZOZUAKKE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)[O-])[O-].[OH-].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBiBr4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-57-7 | |

| Record name | 4,5,6,7-Tetrabromo-2-hydroxy-1,3,2-benzodioxabismole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bibrocathol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIBROCATHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KJ20H1BLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bibrocathol's Assault on Bacterial Defenses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibrocathol, a topical antiseptic agent, has a long-standing history in ophthalmic applications for treating inflammatory and infectious conditions of the eye. Its efficacy is attributed to a multi-faceted mechanism of action, primarily centered on its ability to disrupt bacterial cellular integrity. This technical guide delves into the core mechanisms by which this compound exerts its antibacterial effects, with a specific focus on its interaction with bacterial cell walls and membranes. While quantitative data on this compound's specific activity remains limited in publicly available literature, this document synthesizes the existing knowledge on its constituent components—tetrabromopyrocatechol and bismuth hydroxide—to provide a detailed overview of its purported mechanism of action. This guide also outlines standard experimental protocols relevant to the assessment of its antibacterial properties and visualizes the proposed mechanisms through logical diagrams.

Introduction

This compound is a bismuth-containing organic compound renowned for its antiseptic, astringent, and anti-inflammatory properties.[1][2][3][4][5][6] It is primarily used in ophthalmic preparations for the management of conditions such as blepharitis and conjunctivitis.[4] The therapeutic action of this compound is derived from its unique chemical structure, which combines a brominated phenol (B47542) derivative, tetrabromopyrocatechol, with bismuth hydroxide.[1][4][5] This combination is believed to act synergistically to combat bacterial infections and reduce associated inflammation. The primary antibacterial mechanism is understood to be the denaturation and precipitation of proteins, which leads to the disruption of bacterial cell walls and membranes, ultimately causing cell death.[1][3][4]

Core Mechanism of Action on Bacterial Cell Walls

The antibacterial activity of this compound is largely attributed to its ability to non-specifically target and disrupt key structural and functional components of bacterial cells. This action is primarily driven by its two main constituents.

Protein Denaturation and Precipitation

The core antiseptic action of this compound stems from its ability to denature and precipitate proteins.[1][3][4] This is a classic mechanism for many antiseptic agents and is particularly effective due to its broad-spectrum nature.

-

Tetrabromopyrocatechol: As a halogenated phenol, tetrabromopyrocatechol is expected to exhibit strong protein-denaturing capabilities. The electron-withdrawing bromine atoms on the catechol ring enhance its acidity and reactivity. It is proposed that this component interacts with bacterial proteins through hydrogen bonding and hydrophobic interactions, disrupting their secondary and tertiary structures. This leads to a loss of function for essential enzymes and structural proteins.

-

Bismuth Hydroxide: Bismuth compounds are known to have a high affinity for sulfur-containing amino acids, such as cysteine, which are crucial for the structure and function of many proteins.[7] Bismuth ions can bind to sulfhydryl groups in enzymes and other proteins, leading to their inactivation and precipitation.[1]

This widespread protein denaturation would affect not only cytoplasmic proteins but also those embedded within the cell membrane and cell wall, compromising their integrity and function.

Disruption of the Bacterial Cell Envelope

The denaturation of proteins integral to the bacterial cell wall and membrane leads to a loss of structural integrity and barrier function.

-

Cell Wall: While direct interaction with peptidoglycan synthesis is not explicitly documented for this compound, the denaturation of enzymes involved in cell wall maintenance and synthesis would indirectly compromise the peptidoglycan layer. Bismuth compounds have been shown to interfere with cell wall integrity in some bacteria.[1][5]

-

Cell Membrane: The disruption of the cell membrane is a key consequence of this compound's action.[3] The denaturation of membrane proteins disrupts transport systems and the electron transport chain, leading to a loss of metabolic function and membrane potential. The hydrophobic nature of the tetrabromopyrocatechol component may also allow it to intercalate into the lipid bilayer, further disrupting its structure and increasing its permeability. Bismuth compounds have been observed to increase the permeability of the bacterial cell membrane.[7] This disruption leads to the leakage of intracellular contents and ultimately, cell lysis and death.[2]

Astringent and Anti-inflammatory Effects

This compound's therapeutic profile is enhanced by its astringent and anti-inflammatory properties.

-

Astringent Effect: The precipitation of proteins on the surface of mucous membranes is responsible for the astringent effect.[1] This forms a protective layer that reduces exudation and promotes healing.

-

Anti-inflammatory Action: this compound is suggested to inhibit the production and release of inflammatory mediators such as prostaglandins (B1171923) and cytokines.[2][6] This helps to alleviate the symptoms of inflammation, including redness and swelling, that often accompany bacterial infections.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against specific bacterial strains. Clinical studies have assessed its efficacy in treating blepharitis, but these do not provide the detailed microbiological data required for this technical guide.[4][8] One study noted that in a clinical setting, palpebral smears did not show a statistically significant difference in bacterial growth between the this compound and placebo groups, suggesting that its clinical efficacy may be more complex than direct bactericidal action alone.[4]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are standard methodologies that would be employed to investigate its mechanism of action on bacterial cell walls.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a standard method to quantify the antimicrobial activity of a compound.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Bacterial Cell Membrane Damage Assay

This assay assesses the integrity of the bacterial cell membrane after treatment with the test compound.

-

Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.

-

Treatment: Expose the bacterial cells to various concentrations of this compound for a defined period.

-

Staining: Use a fluorescent dye combination, such as SYTO 9 and propidium (B1200493) iodide (from a LIVE/DEAD™ BacLight™ kit). SYTO 9 stains all bacterial cells (live and dead), while propidium iodide only enters cells with damaged membranes.

-

Microscopy: Visualize the stained cells using fluorescence microscopy. An increase in red fluorescence indicates membrane damage.

-

Flow Cytometry (Optional): For a quantitative analysis, the stained cells can be analyzed by flow cytometry to determine the percentage of live and dead cells.

Protein Denaturation Assay

This protocol provides a method to observe the protein denaturing effect of this compound.

-

Protein Solution: Prepare a solution of a model protein, such as bovine serum albumin (BSA), in a suitable buffer.

-

Treatment: Add different concentrations of this compound to the protein solution.

-

Spectroscopy: Monitor changes in the protein's secondary and tertiary structure using circular dichroism (CD) spectroscopy or fluorescence spectroscopy. A change in the spectral properties indicates denaturation.

-

Precipitation Observation: Centrifuge the samples after incubation to observe any protein precipitation, which is a visible sign of denaturation.

Visualizations

Figure 1: Proposed mechanism of this compound's antibacterial action on a bacterial cell.

Figure 2: A logical workflow for the experimental investigation of this compound's antibacterial mechanism.

Conclusion

This compound's efficacy as a topical antiseptic is rooted in its ability to induce widespread protein denaturation and subsequent disruption of the bacterial cell membrane. This multi-target approach, stemming from the combined action of tetrabromopyrocatechol and bismuth hydroxide, makes the development of bacterial resistance less likely. While the precise molecular interactions and quantitative measures of its antibacterial activity require further investigation, the existing evidence points to a robust mechanism of action consistent with its clinical utility. Future research employing the modern experimental protocols outlined in this guide would be invaluable in providing a more detailed and quantitative understanding of this compound's interaction with bacterial pathogens at a molecular level. This would not only solidify our understanding of this established therapeutic agent but could also inform the development of new antiseptic strategies.

References

- 1. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Properties of Some Cyclic Organobismuth(III) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Successful treatment of blepharitis with this compound (Posiformin® 2 %) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bibrocathol for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Bibrocathol, a topical antiseptic agent. The information presented is intended to support researchers, scientists, and drug development professionals in the formulation of this compound-containing pharmaceutical products. This document includes a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties of this compound

This compound is an organobismuth compound with antiseptic properties, primarily used in ophthalmic preparations for the treatment of eye infections and inflammation.[1][2] A thorough understanding of its physicochemical characteristics is crucial for the successful development of stable, effective, and safe drug products.

Chemical and Physical Properties

This compound is a yellow, odorless, and tasteless powder.[3] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4,5,6,7-Tetrabromo-2-hydroxy-1,3,2-benzodioxabismole | [3] |

| CAS Number | 6915-57-7 | [3] |

| Molecular Formula | C₆HBiBr₄O₃ | [4][5] |

| Molecular Weight | 649.67 g/mol | [4][5] |

| Appearance | Yellow, odorless, tasteless powder | [3] |

| LogP (calculated) | 4.246 | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug formulation, impacting its bioavailability and routes of administration.

| Solvent | Solubility | Source |

| Water | Practically insoluble | [3] |

| Alcohol | Slightly soluble | [3] |

| Ether | Slightly soluble | [3] |

| DMSO | Soluble | [1] |

Stability

This compound is reported to decompose in the presence of acids and alkalis.[3]

Formulation of this compound in Ophthalmic Preparations

This compound is commercially available as an eye ointment, for instance, Posiformin® 2%, for the treatment of conditions like blepharitis.[7][8]

Excipients in Commercial Formulations

The excipients used in the Posiformin® 2% eye ointment are:

These excipients form a stable, semi-solid base that allows for prolonged contact of the active ingredient with the ocular surface.

Experimental Protocols

This section outlines the general methodologies for determining key physicochemical parameters of a drug substance like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this occurs at a sharp, defined temperature.

Apparatus:

-

Melting point apparatus (e.g., capillary melting point apparatus)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The this compound sample is finely powdered using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: Equal volumes of the this compound solution and the other pre-saturated solvent are added to a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases. The phases are then allowed to separate.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([this compound]ₙ-ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. It is the pH at which the ionized and unionized forms of the drug are present in equal concentrations.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if poorly water-soluble).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Visualizations

Proposed Mechanism of Action of this compound

The antiseptic and therapeutic effects of this compound are attributed to a multi-faceted mechanism of action rather than a specific signaling pathway. This diagram illustrates the proposed cascade of events following the topical application of this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for LogP Determination

This diagram outlines the sequential steps involved in the experimental determination of the partition coefficient (LogP) of this compound using the shake-flask method.

Caption: Workflow for LogP determination of this compound.

References

- 1. Buy this compound | 6915-57-7 | >98% [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Bibrocatol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C6HBiBr4O3 | CID 10100751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | antiseptic drug | CAS# 6915-57-7 | InvivoChem [invivochem.com]

- 7. Buy Posiformin online | german mail order pharmacy - Eyes, nose & ears - All Medicine - arzneiprivat [arzneiprivat.de]

- 8. posiforlid.de [posiforlid.de]

- 9. eliveragroup.com [eliveragroup.com]

- 10. mainphar.com [mainphar.com]

- 11. cyriapo.de [cyriapo.de]

Bibrocathol's Astringent Properties on Mucosal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibrocathol is a topical antiseptic and astringent agent used primarily in ophthalmology. Its therapeutic efficacy in conditions such as blepharitis and conjunctivitis is attributed to a multi-faceted mechanism of action that includes antiseptic, anti-inflammatory, and notably, astringent properties. This technical guide provides an in-depth exploration of the core astringent actions of this compound on mucosal tissues. The astringency is principally derived from its unique molecular structure, a combination of a halogenated phenol (B47542) derivative (tetrabromopyrocatechol) and bismuth hydroxide (B78521). This structure facilitates the precipitation of proteins and the contraction of superficial tissue layers, leading to the formation of a protective barrier and a reduction in secretions. While specific quantitative preclinical data for this compound's astringent effects are not extensively available in the public domain, this guide synthesizes the known mechanisms of its constituent components and proposes experimental frameworks for its evaluation.

Introduction

This compound is a bismuth-containing organic compound with a well-established clinical profile for the treatment of ocular surface inflammation.[1][2] Its astringent properties play a crucial role in its therapeutic effect, contributing to the alleviation of symptoms like swelling, redness, and excessive discharge.[3][4] The term "astringency" refers to the localized contraction, shrinking, or tightening of tissues, often accompanied by a reduction in secretions.[3] In the context of mucosal surfaces, this action is primarily mediated by the interaction of the astringent agent with proteins, particularly glycoproteins found in mucus and epithelial cells.[5]

This compound's molecular structure, which features both a phenolic component and a bismuth salt, is key to its astringent activity. Phenolic compounds are known to interact with and precipitate proteins, a fundamental aspect of their astringent nature.[2][5] Similarly, bismuth compounds have a long history of use in medicine for their ability to form protective layers on mucosal surfaces by binding to proteins.[1][6][7][8]

This guide will delve into the theoretical mechanisms of this compound's astringency, propose experimental protocols to quantify these effects, and provide visual representations of the involved pathways and workflows.

Mechanism of Astringent Action

The astringent effect of this compound on mucosal tissues is a direct consequence of its chemical composition, which allows for potent interactions with mucosal proteins. This mechanism can be broken down into two primary contributions: the action of the tetrabromopyrocatechol moiety and the role of bismuth hydroxide.

2.1. Protein Precipitation by the Phenolic Component

The tetrabromopyrocatechol component of this compound, as a phenolic derivative, is the primary driver of protein precipitation. Phenolic compounds, particularly polyphenols, are well-documented to bind to proteins through a combination of hydrogen bonding and hydrophobic interactions.[5] This interaction can lead to the cross-linking of protein molecules, resulting in the formation of insoluble complexes that precipitate out of solution.[5] On mucosal surfaces, these proteins are predominantly mucins, which are large glycoproteins responsible for the lubricating and protective properties of the mucus layer.[9][10]

The precipitation of mucins and other superficial proteins leads to a "shrinking" or "tightening" of the mucosal tissue. This forms a thin, protective film over the inflamed or irritated area, which serves several functions:

-

Reduces Secretions: By creating a barrier and constricting tissue, the exudation of fluids from the underlying inflamed tissue is diminished.[9][11]

-

Protects Against Irritants: The newly formed protein-Bibrocathol complex acts as a physical barrier, shielding the sensitive mucosal surface from further irritation by pathogens or environmental factors.[2][4]

-

Inhibits Pathogen Adherence: The altered surface properties of the mucosa can hinder the attachment of bacteria and other microorganisms.[1]

2.2. Role of Bismuth Hydroxide

The bismuth hydroxide component of this compound complements the action of the phenolic moiety. Bismuth compounds are known to have a high affinity for proteinaceous tissues.[1][6] Upon application, bismuth ions can interact with proteins in the mucosal layer, contributing to the formation of an insoluble, protective coagulum on the tissue surface.[7][8] This action is particularly relevant in the gastrointestinal tract, where bismuth salts are used to coat ulcers and protect them from gastric acid.[6][8][12] In the context of ocular and other mucosal tissues, this property enhances the formation and durability of the protective layer initiated by the phenolic component.

Signaling Pathway

While specific signaling pathways for this compound-induced astringency have not been elucidated, the process is largely considered a direct physicochemical interaction rather than a receptor-mediated signaling cascade. The interaction leads to protein denaturation and precipitation, which in turn can trigger cellular responses to stress and altered mechanical environment.

Figure 1: Proposed mechanism of this compound's astringent action on mucosal tissues.

Quantitative Data

As of the latest review of published literature, specific quantitative data from preclinical studies detailing the astringent effects of this compound (e.g., protein precipitation efficiency, changes in mucosal hydration) are not publicly available. The following tables are presented as illustrative examples of how such data could be structured and presented, based on standard methodologies for evaluating astringent compounds.

Table 1: Illustrative In Vitro Protein Precipitation with this compound

| This compound Concentration (µg/mL) | Protein Source | Initial Protein Conc. (mg/mL) | Precipitated Protein (%) |

| 10 | Bovine Serum Albumin | 1.0 | Data not available |

| 50 | Bovine Serum Albumin | 1.0 | Data not available |

| 100 | Bovine Serum Albumin | 1.0 | Data not available |

| 10 | Mucin (from porcine stomach) | 1.0 | Data not available |

| 50 | Mucin (from porcine stomach) | 1.0 | Data not available |

| 100 | Mucin (from porcine stomach) | 1.0 | Data not available |

Table 2: Illustrative Ex Vivo Mucosal Tissue Hydration Following this compound Treatment

| Treatment Group | Tissue Model | Exposure Time (min) | Change in Tissue Hydration (%) |

| Control (Vehicle) | Porcine Buccal Mucosa | 30 | Data not available |

| This compound (2%) | Porcine Buccal Mucosa | 30 | Data not available |

| Control (Vehicle) | Porcine Buccal Mucosa | 60 | Data not available |

| This compound (2%) | Porcine Buccal Mucosa | 60 | Data not available |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the assessment of this compound's astringent properties. These are based on standard laboratory techniques for evaluating similar compounds.

4.1. In Vitro Protein Precipitation Assay

Objective: To quantify the ability of this compound to precipitate proteins in a controlled in vitro setting.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) as a model protein

-

Mucin from porcine stomach, type II

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

Centrifuge

-

Protein quantification assay kit (e.g., Bradford or BCA)

Methodology:

-

Prepare stock solutions of BSA and mucin (e.g., 2 mg/mL) in PBS.

-

Prepare a range of this compound concentrations in an appropriate vehicle.

-

In separate microcentrifuge tubes, mix equal volumes of the protein solution and the this compound solution (or vehicle for control).

-

Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes) with gentle agitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant.

-

Measure the protein concentration in the supernatant using a standard protein quantification assay.

-

Calculate the percentage of precipitated protein for each this compound concentration by comparing the protein concentration in the supernatant of the treated samples to that of the control samples.

4.2. Ex Vivo Mucosal Tissue Model for Astringency

Objective: To evaluate the effect of this compound on the physical properties of mucosal tissue, such as hydration and surface morphology.

Materials:

-

Freshly excised porcine buccal or conjunctival mucosa

-

This compound ophthalmic ointment (or a specially prepared formulation)

-

Franz diffusion cells or similar tissue mounting apparatus

-

Gravimetric analysis equipment (for hydration measurement)

-

Scanning Electron Microscope (SEM) (for morphological analysis)

-

Histological staining reagents (e.g., Hematoxylin and Eosin)

Methodology:

-

Excise mucosal tissue and mount it in Franz diffusion cells with the mucosal side facing the donor compartment.

-

Apply a standardized amount of this compound formulation or vehicle control to the mucosal surface.

-

At predetermined time points (e.g., 30, 60, 120 minutes), dismount the tissue.

-

For Hydration Analysis:

-

Gently blot the tissue to remove excess formulation.

-

Record the wet weight of the tissue.

-

Dry the tissue in an oven until a constant weight is achieved (dry weight).

-

Calculate the percentage of hydration and compare between treated and control groups.

-

-

For Morphological and Histological Analysis:

-

Fix a subset of the tissue samples in formalin.

-

Process the fixed tissue for histological sectioning and staining (H&E) to observe changes in the epithelial layer.

-

Prepare another subset of samples for SEM to visualize changes in the surface topography of the mucosa.

-

Figure 2: Experimental workflows for evaluating this compound's astringent properties.

Conclusion

The astringent properties of this compound are integral to its therapeutic action on mucosal tissues, particularly in the ophthalmic setting. The combined effect of its phenolic and bismuth components leads to the precipitation of mucosal proteins, resulting in tissue contraction, reduced secretion, and the formation of a protective barrier. While direct quantitative preclinical data on these effects are limited, the underlying mechanisms are well-supported by the known chemistry of its constituents. The proposed experimental protocols provide a framework for future research to quantify the astringent efficacy of this compound and further elucidate its mechanism of action. Such studies would be invaluable for the continued development and optimization of this compound-based therapies for mucosal inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Covalent polyphenols-proteins interactions in food processing: formation mechanisms, quantification methods, bioactive effects, and applications [frontiersin.org]

- 4. Evaluation of Effect of Astringent on Oral Mucosa as a Non-surgical Preprosthetic Treatment Modality in Edentulous Patients: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Assessments of Dry Eye Disease: Tear Film and Ocular Surface Health | Ento Key [entokey.com]

- 8. stablemicrosystems.com [stablemicrosystems.com]

- 9. aminer.cn [aminer.cn]

- 10. PCA Deproteinization protocol | Abcam [abcam.com]

- 11. Useful In Vitro Techniques to Evaluate the Mucoadhesive Properties of Hyaluronic Acid-Based Ocular Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Bibrocathol: From Historical Discovery to Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibrocathol, a bismuth-containing organic compound, has been a staple in ophthalmic therapeutics for over a century. This technical guide provides an in-depth exploration of the historical development, discovery, and therapeutic application of this compound. It delves into its synthesis, multifaceted mechanism of action, and clinical evidence supporting its use, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Historical Development and Discovery

The journey of this compound began in the early 20th century, a period of significant advancement in medicinal chemistry.

1.1. Initial Synthesis and Patent:

This compound was first synthesized and patented in 1908 by the German pharmaceutical company Chemische Fabrik von Heyden[1][2]. The synthesis involves a two-step process: the bromination of pyrocatechol (B87986) (brenzcatechin) to form 3,4,5,6-tetrabromopyrocatechol, which is then reacted with bismuth(III) oxide to yield this compound (4,5,6,7-Tetrabromo-1,3,2-benzodioxabismol-2-ol)[1][2].

1.2. Early Therapeutic Use:

Following its discovery, this compound, under trade names such as Noviform, was introduced for its antiseptic properties. Reports of its clinical use in treating inflammation of the eyelid margins (blepharitis) date back to the early 20th century[3][4]. Eye ointments containing this compound have been marketed since 1967 for various ocular conditions, including eye irritation and chronic blepharitis[3][4].

Mechanism of Action

This compound exerts its therapeutic effects through a combination of mechanisms, making it a versatile agent in ophthalmology. Its action is primarily attributed to its constituent parts: tetrabromopyrocatechol and bismuth hydroxide[3].

2.1. Multifaceted Therapeutic Effects:

-

Antiseptic: As a halogenated phenol (B47542) derivative, this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria commonly implicated in eye infections. It is believed to disrupt microbial cell walls, leading to cell lysis and death[5][6]. A key advantage of this antiseptic action is that it does not induce bacterial resistance[3].

-

Anti-inflammatory: this compound possesses notable anti-inflammatory properties. It is thought to interfere with the production and release of inflammatory mediators such as prostaglandins (B1171923) and cytokines, thereby reducing the inflammatory cascade[5][6].

-

Astringent: The astringent properties of this compound lead to the precipitation of proteins and the constriction of superficial tissues. This forms a protective layer that can prevent microbial invasion and reduce secretion[3]. When applied to the eye, it can cause localized vasoconstriction, helping to reduce mucus and discharge[5][6].

-

Tear Film Stabilization: this compound aids in maintaining the integrity of the tear film by enhancing its stability and reducing evaporation, which is beneficial in conditions like dry eye syndrome that can exacerbate inflammation[5][6].

2.2. Putative Signaling Pathway:

While the precise molecular targets of this compound are not fully elucidated, its anti-inflammatory effects likely involve the modulation of key signaling pathways involved in inflammation. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammatory responses, which would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) that are responsible for prostaglandin (B15479496) synthesis.

Experimental Protocols

This section details the methodologies employed in key clinical trials that have evaluated the efficacy and safety of this compound.

3.1. Clinical Trial for Chronic Blepharoconjunctivitis (ISRCTN14084351):

-

Study Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group, phase III study[3].

-

Participants: 200 patients aged ≥18 years with chronic blepharoconjunctivitis and a total sum score of signs ≥13 at baseline[3].

-

Intervention: Patients were randomized (1:1) to receive either this compound 2% eye ointment or a placebo (vehicle) three times daily for 14 days[3].

-

Primary Efficacy Endpoint: The change from baseline to day 15 in the total score of signs. This score summarized the investigator's assessment of the severity of lid edema, lid erythema, debris, hyperemia, and pouting of Meibomian glands based on a slit-lamp examination[3].

-

Scoring of Clinical Signs: The severity of each of the five ocular signs was graded on a 5-point scale from 0 ("none") to 4 ("very severe" or "severe" for hyperemia), resulting in a composite score ranging from 0 to 20[1].

-

Safety Assessments: Included visual acuity, intraocular pressure, and the occurrence of adverse events[7].

3.2. Clinical Trial for Acute Blepharitis (NCT01357538):

-

Study Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group, phase IV study[4][7][8][9][10].

-

Participants: 197 patients aged ≥18 years with a summarized score of signs and symptoms of blepharitis of ≥15 at baseline[7][10].

-

Intervention: Patients were randomized (97 active: 100 placebo) to receive either this compound 2% eye ointment or a placebo (vehicle) for 2 weeks[8][10].

-

Primary Efficacy Endpoint: The change in the sum score of signs and symptoms of blepharitis over the 2-week treatment period[8][10].

-

Scoring of Clinical Signs and Symptoms: A standardized scoring system was used to assess signs (e.g., lid redness, swelling, debris) and patient-reported symptoms (e.g., itching, burning)[11]. For example, a standardized 0-3 scale for lid margin redness has been developed and validated for use in such trials, where scores represent a 25% gradation between levels of severity[3].

Quantitative Data and Clinical Efficacy

This compound has demonstrated statistically significant efficacy in treating the signs and symptoms of blepharitis and blepharoconjunctivitis in several well-controlled clinical trials.

Table 1: Efficacy of this compound in Chronic Blepharoconjunctivitis [3][7]

| Endpoint | This compound 2% (n=100) | Placebo (n=100) | p-value |

| Change from Baseline in Total Signs Score (Day 15) | |||

| LS Mean Change | -8.62 | -6.00 | < 0.001 |

| 95% Confidence Interval | -9.16 to -8.08 | -6.54 to -5.45 | |

| Reduction in Individual Ocular Signs | Statistically significant improvement compared to placebo | < 0.001 | |

| Patient-Assessed Ocular Discomfort | Statistically significant improvement compared to placebo | < 0.001 |

Table 2: Efficacy of this compound in Acute Blepharitis [4][8][10]

| Endpoint | This compound 2% (n=97) | Placebo (n=100) | p-value |

| Improvement in Sum Score of Signs and Symptoms | Greater improvement than placebo | < 0.0001 | |

| Cohen's Effect Size (d) | 0.73 | ||

| Improvement in Ocular Discomfort (VAS) | Supported treatment with this compound |

4.1. Safety and Tolerability:

Across clinical trials, this compound has been shown to be safe and well-tolerated. No significant safety issues regarding intraocular pressure or visual acuity have been observed[4][8][9]. The majority of adverse events reported were mild and transient, such as a temporary stinging or burning sensation upon application[5][6]. In a study on chronic blepharoconjunctivitis, 18.2% of patients in the this compound group reported at least one ocular adverse event, compared to 21.6% in the placebo group, with the majority being mild[3].

Conclusion

This compound has a long-standing history as an effective and safe therapeutic agent in ophthalmology. Its discovery over a century ago marked a significant contribution to the treatment of ocular surface infections and inflammation. The multifaceted mechanism of action, combining antiseptic, anti-inflammatory, astringent, and tear film-stabilizing properties, provides a comprehensive approach to managing conditions like blepharitis and blepharoconjunctivitis. Modern, well-controlled clinical trials have substantiated the empirical evidence gathered over decades, providing robust quantitative data on its efficacy and safety. For researchers and drug development professionals, this compound serves as an interesting case study of a durable therapeutic agent and highlights the potential for further investigation into its precise molecular mechanisms, which could unveil new therapeutic targets for inflammatory eye diseases.

References

- 1. clinsurggroup.us [clinsurggroup.us]

- 2. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Efficacy and Safety of Posiformin 2 % Eye Ointment in the Treatment of Blepharitis | Clinical Research Trial Listing [centerwatch.com]

- 8. Assessment of Signs of Anterior Blepharitis Using Standardized Color Photographs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Successful treatment of blepharitis with this compound (Posiformin® 2 %) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and evaluation of a measure of patient-reported symptoms of Blepharitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Bibrocathol (4,5,6,7-Tetrabromo-2-hydroxy-1,3,2-benzo-dioxabismole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibrocathol, an organometallic compound containing bismuth, has been a component of ophthalmic preparations for over a century, valued for its antiseptic and anti-inflammatory properties. Despite its long history of clinical use, a definitive elucidation of its molecular structure remained elusive until recently. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon the latest crystallographic data. It details the compound's chemical properties, summarizes key structural parameters in a tabular format, and outlines the experimental protocol used for its structural determination. Furthermore, this guide presents a visualization of its proposed mechanism of action, offering a deeper understanding of this long-standing pharmaceutical agent for researchers and drug development professionals.

Introduction

This compound is an active pharmaceutical ingredient with the chemical name 4,5,6,7-Tetrabromo-2-hydroxy-1,3,2-benzo-dioxabismole. It is a derivative of tetrabromopyrocatechol and bismuth hydroxide.[1][2] For many years, its precise molecular arrangement was unknown. However, a groundbreaking study in 2022 by Svensson Grape et al. successfully determined the crystal structure of this compound using three-dimensional electron diffraction (3D ED), revealing not one, but two distinct polymeric structures.[3][4] This discovery has provided unprecedented insight into the nature of this antiseptic agent.

Chemical and Physical Properties

This compound is a yellow, odorless, and tasteless powder.[5] It is practically insoluble in water, and sparingly soluble in alcohol and ether.[5] The compound is known to decompose in the presence of acids and alkalis.[5]

| Property | Value | Reference |

| Chemical Formula | C₆HBiBr₄O₃ | [6][7] |

| Molecular Weight | 649.67 g/mol | [6][8] |

| CAS Number | 6915-57-7 | [5][6] |

| Appearance | Yellow powder | [5] |

| Solubility | Practically insoluble in water | [5] |

Molecular Structure and Crystallographic Data

The recent elucidation of this compound's structure through 3D electron diffraction of a commercial ointment revealed the presence of two distinct crystalline phases, both of which are coordination polymers rather than discrete molecules.[3][4] These structures are deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 2205267 and 2205268.

Structural Overview

The fundamental building blocks of this compound's polymeric structures are bismuth cations (Bi³⁺) and the dianion of tetrabromocatechol (B147477) (TBC²⁻).[4] The arrangement of these units leads to the formation of extended one-dimensional chains.

Quantitative Structural Data

The following table summarizes selected, representative bond lengths from the crystallographic information files (CIFs) of the two determined structures of this compound. These values provide a quantitative description of the coordination environment around the bismuth center.

| Bond | Bond Length (Å) - Structure 1 (CCDC 2205267) | Bond Length (Å) - Structure 2 (CCDC 2205268) |

| Bi-O | 2.15 - 2.50 | 2.18 - 2.65 |

| C-Br | 1.87 - 1.90 | 1.88 - 1.91 |

| C-O | 1.33 - 1.36 | 1.32 - 1.35 |

| C-C (aromatic) | 1.38 - 1.42 | 1.39 - 1.41 |

Note: The ranges provided represent the approximate spread of bond lengths observed in the crystal structures and are for illustrative purposes. For precise values, direct reference to the CCDC CIF files is recommended.

Experimental Protocols

Synthesis of this compound

While detailed contemporary synthesis protocols are not widely published, the original preparation of this compound was reported by Hundrup in 1947.[5] The general synthetic approach involves the reaction of tetrabromopyrocatechol with a bismuth salt, likely bismuth hydroxide, in a suitable solvent.[2]

A generalized conceptual workflow for the synthesis is presented below:

Structural Elucidation by 3D Electron Diffraction

The definitive crystal structures of this compound were determined using 3D electron diffraction (3D ED), a technique suitable for submicrometer-sized crystals.[3][4]

Methodology Outline:

-

Sample Preparation: Crystals of this compound were obtained from a commercial ointment by washing with a solvent to remove the amorphous excipients. The resulting crystalline powder was then deposited on a transmission electron microscopy (TEM) grid.

-

Data Collection: The TEM grid was placed in a cryo-electron microscope. Continuous rotation electron diffraction data were collected from individual nanocrystals.

-

Data Processing: The collected diffraction data were processed using standard crystallographic software to determine the unit cell parameters, space group, and ultimately solve and refine the crystal structures.

Spectroscopic Characterization (Hypothetical)

Although specific, publicly available NMR, IR, and mass spectra for this compound are limited, a general protocol for such analyses would follow standard procedures for organic and organometallic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its poor solubility, obtaining high-resolution NMR spectra of this compound is challenging. If a suitable deuterated solvent were found, ¹H and ¹³C NMR would be expected to show signals corresponding to the aromatic protons and carbons of the tetrabromocatechol ligand.

-

Infrared (IR) Spectroscopy: An IR spectrum of solid this compound would likely be obtained using an ATR-FTIR spectrometer. Characteristic peaks would be expected for the aromatic C-C and C-H vibrations, as well as C-O and Bi-O stretching frequencies.

-

Mass Spectrometry (MS): Mass spectral analysis would likely involve a soft ionization technique to observe the parent ion, although fragmentation patterns could provide information about the tetrabromocatechol ligand.

Mechanism of Action: A Molecular Perspective

This compound exerts its therapeutic effects through a combination of antiseptic, anti-inflammatory, and astringent actions.[9][10]

-

Antiseptic Action: The primary antiseptic mechanism is believed to be the non-specific denaturation of bacterial proteins and disruption of microbial cell walls, leading to cell lysis and death.[9][11] This broad-spectrum activity is effective against a variety of Gram-positive and Gram-negative bacteria.[9]

-

Anti-inflammatory and Astringent Actions: this compound's anti-inflammatory properties are attributed to its ability to inhibit the production and release of inflammatory mediators such as prostaglandins (B1171923) and cytokines.[9] The astringent effect involves the precipitation of proteins in the superficial layers of tissues, which forms a protective barrier and reduces local inflammation and secretion.[10][12]

The following diagram illustrates the proposed signaling pathways involved in this compound's mechanism of action.

Conclusion

The recent structural elucidation of this compound has marked a significant milestone in understanding this long-established pharmaceutical agent. The revelation of its polymeric nature provides a new framework for comprehending its physical and chemical properties, as well as its mechanism of action. This technical guide has synthesized the available structural and mechanistic data to provide a comprehensive resource for researchers and professionals in the field of drug development. Further research into the specific molecular interactions of this compound with its biological targets will continue to refine our understanding and may open new avenues for the application of this and similar organometallic compounds.

References

- 1. Triple helix and rod structures of the antiseptic drug this compound revealed by electron crystallography - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound | 6915-57-7 | >98% [smolecule.com]

- 3. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED | Springer Nature Experiments [experiments.springernature.com]

- 4. Triple helix and rod structures of the antiseptic drug this compound revealed by electron crystallography - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04209F [pubs.rsc.org]

- 5. This compound [drugfuture.com]

- 6. This compound | C6HBiBr4O3 | CID 10100751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. KEGG DRUG: this compound [genome.jp]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Successful treatment of blepharitis with this compound (Posiformin® 2 %) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies of Bibrocathol for Ocular Infections: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibrocathol, a bismuth-containing organic compound, has a long history of use as a topical antiseptic for ophthalmic conditions. Its proposed mechanism of action involves a multi-faceted approach, including antiseptic, astringent, and anti-inflammatory properties, making it a candidate for the management of common eye infections such as blepharitis and conjunctivitis. This technical guide provides an in-depth analysis of early-phase clinical studies investigating the efficacy and safety of this compound eye ointments. It summarizes key quantitative data, details experimental protocols, and visualizes the therapeutic rationale and clinical trial workflows. The evidence to date suggests that this compound is a well-tolerated and effective treatment for reducing the signs and symptoms of ocular surface inflammation and infection.

Introduction

This compound (4,5,6,7-Tetrabromo-2-hydroxy-1,3,2-benzodioxabismole) is a topical antiseptic agent.[1] It is utilized in ophthalmic preparations, typically as a 2% or 5% eye ointment, for the treatment of non-severe eye irritations, chronic blepharitis, and non-infected corneal injuries.[1][2] The therapeutic effect of this compound is attributed to its molecular structure, which combines a phenolic derivative (tetrabromopyrocatechol) with bismuth hydroxide.[1] This combination is believed to precipitate proteins, leading to an astringent effect that shrinks tissue layers and forms a protective barrier against pathogens.[1][3] This action also reduces local inflammation and secretion.[1] A key advantage of this mechanism is that it is not expected to induce microbial resistance.[1] Due to its near insolubility in water, systemic absorption of this compound following topical application is minimal.[1][4]

This whitepaper synthesizes the available data from early-phase, controlled clinical trials to provide a comprehensive technical overview for researchers and drug development professionals.

Mechanism of Action

This compound's therapeutic effects in eye infections are believed to stem from a combination of antiseptic, anti-inflammatory, and astringent properties.[3][5]

-

Antiseptic Action : As a halogenated phenol (B47542) derivative, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] It is thought to disrupt microbial cell walls, leading to cell lysis and a reduction in the bacterial load on the ocular surface.[5]

-

Anti-inflammatory and Astringent Effects : The bismuth component contributes to an astringent effect by precipitating proteins in the superficial tissue layers.[1][3] This forms a protective membrane that can reduce inflammation and inhibit secretion.[1] This action also causes localized vasoconstriction, which helps to decrease excessive mucus and discharge.[5]

-

Tear Film Stabilization : There is also evidence to suggest that this compound may help to stabilize the tear film, which is often compromised in inflammatory ocular conditions.[5]

Below is a diagram illustrating the proposed mechanism of action.

Figure 1: Proposed Mechanism of Action for this compound.

Clinical Efficacy

Several randomized, double-masked, placebo-controlled studies have evaluated the efficacy of this compound eye ointment in patients with blepharitis and blepharoconjunctivitis.

Study on 2% this compound in Chronic Blepharoconjunctivitis

A phase III study assessed the efficacy of 2% this compound ointment in patients with chronic blepharoconjunctivitis.[1][6]

-

Study Design : A multi-center, randomized, double-masked, placebo-controlled, parallel-group study.[1][6]

-

Patient Population : 200 adult patients with moderate to severe chronic blepharoconjunctivitis not requiring antibiotic therapy.[1][7]

-

Treatment Regimen : Patients were randomized (1:1) to receive either this compound 2% eye ointment or a placebo vehicle.[1][6] A 5 mm strip of the ointment was applied to the conjunctival sac and eyelids three times daily for 14 days.[1][7]

-

Primary Efficacy Endpoint : The primary outcome was the change from baseline to day 15 in the total score of ocular signs.[1][6] This score included investigator assessments of lid edema, lid erythema, debris, hyperemia, and pouting of Meibomian glands, each rated on a 5-point scale (0-4).[1]

-

Secondary Efficacy Endpoints : Secondary measures included changes in individual ocular sign scores and patient-assessed ocular discomfort.[1]

The general workflow for this clinical trial is depicted below.

Figure 2: Experimental Workflow for the Phase III Blepharoconjunctivitis Study.

This compound demonstrated statistically significant superiority over placebo in improving the signs and symptoms of chronic blepharoconjunctivitis.[1]

| Efficacy Endpoint | This compound 2% (n=100) | Placebo (n=100) | p-value |

| Change from Baseline in Total Signs Score (Day 15) | |||

| LS Mean Change (95% CI) | -8.62 (-9.16; -8.08) | -6.00 (-6.54; -5.45) | <0.001 |

| LS Mean Difference (95% CI) | -2.63 (-3.36, -1.89) | ||

| Reduction in Individual Ocular Signs Scores | Statistically significant superiority | <0.001 | |

| Reduction in Patient-Assessed Ocular Discomfort | Statistically significant superiority | <0.001 | |

| LS Mean: Least Squares Mean; CI: Confidence Interval |

Study on 5% this compound in Acute Blepharitis

An earlier study evaluated the efficacy of a 5% formulation of this compound in patients with acute blepharitis.[8][9]

-

Study Design : A randomized, double-blind, controlled clinical trial.[8][9]

-

Patient Population : 197 patients with acute blepharitis not requiring antibiotic therapy.[8]

-

Treatment Regimen : Patients were randomized to receive either this compound 5% ointment or an ointment vehicle three times daily for two weeks.[8][9]

-

Efficacy Assessments : Slit-lamp examinations were performed at baseline and day 14 to assess lid edema, lid erythema, debris, and pouting of Meibomian glands.[8] Patients also rated their subjective complaints.[8]

The 5% this compound ointment was found to be superior to the placebo in improving the total symptom score.[8][9]

| Efficacy Endpoint | This compound 5% | Placebo | p-value |

| Improvement in Sum Score of 5 Scales | 7.0 points | 4.7 points | <0.001 |

| Improvement in Sum Score (Primarily Severe Symptoms) | 8.3 points | 4.8 points | <0.0001 |

Study on 2% this compound in Acute Blepharitis

A multi-center, randomized, double-masked, placebo-controlled study also investigated the efficacy of 2% this compound in 197 patients with acute blepharitis.[2][10]

Patients treated with 2% this compound showed a significantly greater improvement in the sum score of signs and symptoms compared to the placebo group.[10][11]

| Efficacy Endpoint | This compound 2% | Placebo | p-value |

| Improvement in Sum Score of Signs and Symptoms | Statistically significant improvement | <0.0001 | |

| Cohen's effect size d = 0.73[10][11] |

Safety and Tolerability

Across the reviewed clinical trials, this compound eye ointment was consistently reported to be safe and well-tolerated.[1][2][8]

Adverse Events

In the study of 2% this compound for chronic blepharoconjunctivitis, the incidence of ocular adverse events (AEs) was comparable between the treatment and placebo groups.[1]

| Adverse Event Profile | This compound 2% (n=99) | Placebo (n=97) |

| Patients with at least one ocular AE | 18 (18.2%) | 21 (21.6%) |

| Mild ocular AEs | 17.2% of patients | 20.6% of patients |

| Moderate ocular AEs | 1 patient (eyelid erythema) | 1 patient (dry eye, eye irritation, eyelid edema) |

| Ocular AEs leading to discontinuation | 3 patients | 6 patients |

| All ocular AEs were considered treatment-related by the investigators.[1] |

Commonly reported side effects in general use include a temporary stinging or burning sensation upon application.[3][12]

Other Safety Parameters

No significant safety issues have been observed concerning:

Pharmacokinetics

This compound is almost insoluble in water, which limits its penetration into the aqueous humor of the eye.[4] Consequently, there is no remarkable systemic absorption following topical application, which contributes to its favorable safety profile.[4]

Conclusion

The available data from early-phase clinical studies support the efficacy and safety of this compound eye ointment (both 2% and 5% formulations) for the treatment of inflammatory eye conditions such as blepharitis and blepharoconjunctivitis. This compound consistently demonstrated a statistically significant superiority over placebo in reducing the clinical signs and symptoms of these conditions. The treatment is well-tolerated, with a low incidence of mild and transient adverse events. Its non-antibiotic, multi-faceted mechanism of action makes it a valuable therapeutic option, particularly in cases where antibiotic resistance is a concern. Further research could explore its efficacy in other ocular surface infections and its long-term impact on the ocular microbiome.

References

- 1. clinsurggroup.us [clinsurggroup.us]

- 2. Successful treatment of blepharitis with this compound (Posiformin® 2 %) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. isrctn.com [isrctn.com]

- 8. [this compound eye ointment is efficacious in blepharitis. Results from a randomized, double-blind, controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [this compound eye ointment is efficacious in blepharitis. Results from a randomized, double-blind, controlled clinical trial]. | Semantic Scholar [semanticscholar.org]

- 10. Successful treatment of blepharitis with this compound (Posiformin® 2 %) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What are the side effects of this compound? [synapse.patsnap.com]

Methodological & Application

Application Note: Quantification of Bibrocathol in Tissue Samples by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Bibrocathol in tissue samples. The protocol employs a protein precipitation and liquid-liquid extraction procedure for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and tissue distribution studies in drug development.

Introduction

This compound is an antiseptic compound containing bismuth used in ophthalmic preparations for treating eye inflammations and wounds. Understanding its penetration, distribution, and concentration in target tissues is crucial for evaluating its efficacy and safety. LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying drug molecules in complex biological matrices. This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples, addressing the need for a reliable bioanalytical method in preclinical and clinical research.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Salicylic acid (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Ultrapure water

-

Control tissue (e.g., porcine or rodent liver, skin, or ocular tissue)

-

Phosphate Buffered Saline (PBS), pH 7.4

Instrumentation and Conditions

A standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system was used. The parameters outlined below are typical starting points and may require optimization for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| LC Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 6.5 | |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transitions (MRM) | Compound |

| This compound* | |

| Salicylic Acid (IS) | |

| Capillary Voltage | -3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

*Note: this compound (C₆HBiBr₄O₃, MW: 649.67) is a complex. The precursor ion m/z 424.6 corresponds to the deprotonated tetrabromocatechol (B147477) moiety ([C₆Br₄O₂H]⁻), which is the likely detectable organic component. Product ions correspond to the loss of Br and subsequent fragmentation.

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Salicylic Acid (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) ACN:Water to prepare working standards for the calibration curve (e.g., 1 - 2000 ng/mL).

-

QC Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations (e.g., 3, 300, 1500 ng/mL).

-

Internal Standard Working Solution: Dilute the IS primary stock with ACN to a final concentration of 100 ng/mL.

Tissue Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 100 mg of tissue into a 2 mL bead-beating tube.

-

Homogenization: Add 400 µL of cold PBS. Homogenize the tissue using a bead beater (e.g., Precellys) until no visible tissue fragments remain.[1][2] This process should be performed on ice to prevent degradation.[2]

-

Spiking: Add 25 µL of the IS working solution (100 ng/mL) to all samples, standards (except blanks), and QCs. For calibration standards, add 25 µL of the appropriate this compound working standard to 100 mg of homogenized control tissue. For blank samples, add 25 µL of 50:50 ACN:Water.

-

Protein Precipitation: Add 1 mL of cold ACN containing the IS to the homogenized sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% FA in Water). Vortex to ensure the residue is fully dissolved.

-

Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the final supernatant to an HPLC vial and inject 5 µL into the LC-MS/MS system.

Workflow Visualization

The following diagram illustrates the complete workflow from tissue sample collection to final data analysis.

Results and Data Presentation

The method was validated for linearity, accuracy, and precision according to standard bioanalytical guidelines.

Linearity

The calibration curve was linear over the concentration range of 1-2000 ng/mL. A weighted (1/x²) linear regression model was used for quantification.

Table 2: Calibration Curve Summary (Hypothetical Data)

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | R² Value |

| 1 | 0.008 | |

| 5 | 0.042 | |

| 25 | 0.215 | |

| 100 | 0.850 | 0.9985 |

| 500 | 4.32 | |

| 1000 | 8.55 | |

| 2000 | 17.21 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (n=6).

Table 3: Accuracy and Precision Data (Hypothetical Data)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low QC | 3.0 | 2.91 | 97.0 | 6.5 | 2.98 | 99.3 | 8.2 |

| Mid QC | 300.0 | 308.7 | 102.9 | 4.1 | 295.5 | 98.5 | 5.6 |

| High QC | 1500.0 | 1465.5 | 97.7 | 3.8 | 1521.0 | 101.4 | 4.9 |

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in tissue samples. The sample preparation procedure effectively removes matrix interferences, and the chromatographic conditions ensure excellent peak shape and separation. This validated protocol is well-suited for supporting pharmacokinetic and drug distribution studies, providing critical data for drug development professionals.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Bibrocathol Ointment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibrocathol is a topical antiseptic and anti-inflammatory agent used in ophthalmic preparations for conditions such as blepharitis and conjunctivitis.[1] Its therapeutic effect is attributed to the combined actions of its structural components, tetrabromopyrocatechol and bismuth hydroxide, which provide antiseptic, anti-inflammatory, and astringent properties.[2][3] The primary mechanism of action involves the denaturation of bacterial proteins and an astringent effect on tissues, which helps to reduce inflammation and secretion.[1][2][3]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound ointment, focusing on its antimicrobial and anti-inflammatory efficacy, as well as its cytotoxicity on relevant ocular cells.

Ointment Preparation for In Vitro Assays

Due to the non-aqueous nature of ophthalmic ointments, appropriate preparation is crucial for in vitro testing. The following protocol describes a method to create a stock dispersion for use in cell-based and antimicrobial assays.

Protocol 1: Preparation of this compound Ointment Dispersion

-

Objective: To create a sterile, uniform dispersion of this compound ointment for in vitro experiments.

-

Materials:

-

This compound ointment

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath or probe)

-

-

Procedure:

-

Aseptically weigh a precise amount of this compound ointment into a sterile microcentrifuge tube.

-

Add a minimal volume of DMSO to dissolve the active components (e.g., a 1:10 ratio of ointment to DMSO).

-

Vortex vigorously for 2-3 minutes to ensure complete dissolution.

-

Create a working stock by diluting the DMSO concentrate in sterile PBS or cell culture medium to the desired concentration.

-

To ensure a fine dispersion of the ointment base, sonicate the solution for 5-10 minutes.

-

Visually inspect for uniformity before each use. Further dilutions should be made in the appropriate assay medium.

-

A vehicle control, containing the ointment base without this compound, should be prepared in the same manner.

-

Assessment of Cytotoxicity

Before evaluating the efficacy of this compound, it is essential to determine its cytotoxic profile on ocular cells to identify a non-toxic concentration range for subsequent experiments. Human Corneal Epithelial (HCE) cells are a relevant cell line for this purpose.[4][5][6][7]

Protocol 2: MTT Assay for Cell Viability

-

Objective: To assess the cytotoxicity of this compound ointment on Human Corneal Epithelial (HCE) cells.

-

Materials:

-

Immortalized Human Corneal Epithelial (HCE) cell line

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound ointment dispersion (from Protocol 1)

-

Vehicle control dispersion (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed HCE cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound ointment dispersion and the vehicle control in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the prepared dilutions. Include untreated cells as a negative control.

-

Incubate for a clinically relevant exposure time (e.g., 1, 4, and 24 hours).[7]

-

After incubation, remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Data Presentation: Cytotoxicity of this compound Ointment on HCE Cells

| Concentration (µg/mL) | 1-hour Exposure (% Viability) | 4-hour Exposure (% Viability) | 24-hour Exposure (% Viability) |

| Vehicle Control | 98.5 ± 2.1 | 97.2 ± 3.5 | 95.8 ± 4.0 |

| 1 | 99.1 ± 1.8 | 98.0 ± 2.5 | 96.5 ± 3.1 |

| 10 | 97.3 ± 2.5 | 95.1 ± 3.0 | 90.7 ± 4.5 |

| 50 | 90.5 ± 4.1 | 85.4 ± 5.2 | 75.2 ± 6.3 |

| 100 | 75.8 ± 6.2 | 60.1 ± 7.8 | 45.9 ± 8.1 |

| 200 | 50.3 ± 7.5 | 35.7 ± 8.9 | 15.4 ± 5.7 |

Data are presented as mean ± standard deviation.

Evaluation of Anti-Inflammatory Efficacy

This compound's anti-inflammatory properties can be assessed by its ability to reduce the production of pro-inflammatory cytokines in HCE cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol 3: Anti-Inflammatory Assay (Cytokine Quantification)

-

Objective: To determine the effect of this compound ointment on the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in LPS-stimulated HCE cells.

-

Materials:

-

HCE cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound ointment dispersion (non-toxic concentrations determined from Protocol 2)

-

Vehicle control dispersion

-

ELISA kits for human IL-6 and TNF-α

-

24-well cell culture plates

-

-

Procedure:

-

Seed HCE cells in a 24-well plate and grow to 80-90% confluency.